molecular formula C11H14O2 B8558040 2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl-

2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl-

Cat. No. B8558040
M. Wt: 178.23 g/mol
InChI Key: IENXNRSNFXHIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl- is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl-

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-ethynyl-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H14O2/c1-5-11(13)8(2)6-9(12)7-10(11,3)4/h1,6,13H,7H2,2-4H3

InChI Key

IENXNRSNFXHIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(C#C)O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium (15 g, 2.2 mol) in small pieces is added within one hour to 900 ml of ammonia at -35° C. Acetylene is conducted through the mixture until the blue color has disappeared and a grey suspension results. Ketoisophorone (150 g, 1 mol) is then added dropwise. The ammonia is evaporated within 12 hours. An orange colored residue remains. Subsequently, 1 liter of ice/water is added, the mixture is treated while stirring with ether and then with 2N HCl and thereafter made acid with conc. HCl. The phases are separated and the aqueous phase is extracted four times with ether. The ether extracts are washed twice with water and with saturated sodium chloride solution, dried, filtered and concentrated. In this manner there are obtained 166 g of crude 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one. This crude product is dissolved almost completely in 500 ml of ether and then cooled to -25°. In this manner there are obtained 86.2 g (48%) of crystalline 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one. The mother liquor is dissolved in 140 ml of isopropyl ether and cooled to 0°. In this manner there are obtained a further 25 g (14%) of crystals of the desired compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.